molecular formula C15H14Cl2O2 B15344830 4,4'-Methylenebis(6-chloro-o-cresol) CAS No. 58077-66-0

4,4'-Methylenebis(6-chloro-o-cresol)

Cat. No.: B15344830
CAS No.: 58077-66-0
M. Wt: 297.2 g/mol
InChI Key: BDJIGDUAAKRYNC-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(6-chloro-o-cresol) is a chemical compound with the molecular formula C15H14Cl2O2 and a molecular weight of 297.18 g/mol . It is a derivative of cresol, featuring two chloro-substituted cresol units linked by a methylene bridge. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Methylenebis(6-chloro-o-cresol) has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2-chloro-6-methylphenol)
  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol

Uniqueness

4,4’-Methylenebis(6-chloro-o-cresol) stands out due to its dual chloro-substituted cresol units linked by a methylene bridge, which imparts unique antimicrobial properties. Compared to other chlorinated phenols, it exhibits higher stability and efficacy in various applications .

Properties

CAS No.

58077-66-0

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol

InChI

InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3

InChI Key

BDJIGDUAAKRYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl

Origin of Product

United States

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